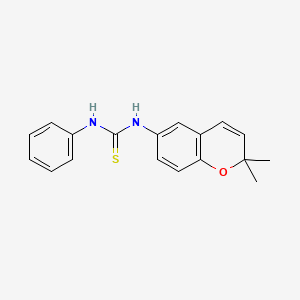![molecular formula C17H25BrO2S B12600408 Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester CAS No. 881664-08-0](/img/structure/B12600408.png)
Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a bromophenyl group attached to a propanoic acid backbone, with a 2-ethylhexyl ester group providing additional stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester typically involves the reaction of 3-(4-bromophenyl)propanoic acid with 2-ethylhexanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of a high-quality product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the ester group, resulting in different solubility and reactivity.
3-[(2-Pyridin-4-yl)ethyl]thio)propanoic acid: Contains a pyridine ring instead of a bromophenyl group, leading to different chemical properties and applications.
Uniqueness
Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester is unique due to the combination of its bromophenyl group and 2-ethylhexyl ester, which provides a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
881664-08-0 |
|---|---|
Formule moléculaire |
C17H25BrO2S |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
2-ethylhexyl 3-(4-bromophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C17H25BrO2S/c1-3-5-6-14(4-2)13-20-17(19)11-12-21-16-9-7-15(18)8-10-16/h7-10,14H,3-6,11-13H2,1-2H3 |
Clé InChI |
JTUXHRXCSSYALW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CCSC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
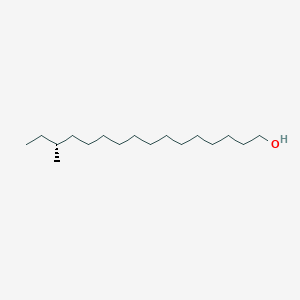
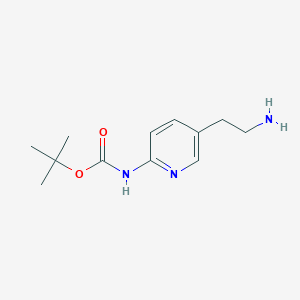
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
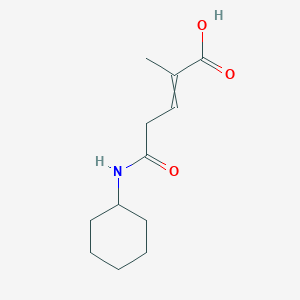
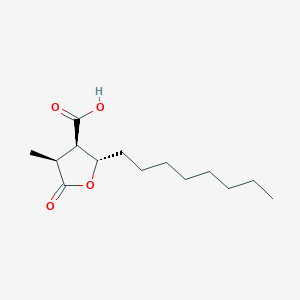
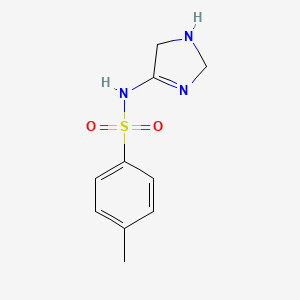
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
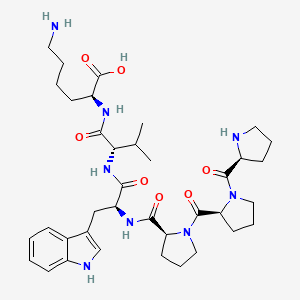
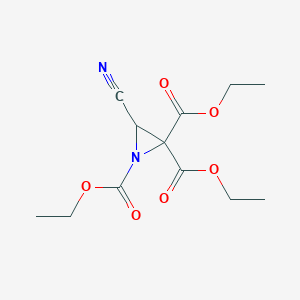
![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)
